2-(3-Methoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
2-(3-Methoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19F3N2O3 and its molecular weight is 380.367. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Molecular Structure
The study of solvent effects on Co (II) complexes of paeonol derivatives, including those resembling the chemical structure , reveals insights into molecular stability and crystallization processes. Solvent molecules significantly contribute to molecular stability, highlighting the importance of understanding solvent interactions in organic synthesis and material science (Patel et al., 2019).
Conducting Polymers
Research on conducting polymers based on pyrrole derivatives demonstrates the effects of substituents on their properties. These polymers show promise in applications requiring electrical conductivity and thermal stability. The study suggests potential uses in electronics and sensor technology (Pandule et al., 2014).
Hydrogen-Bonding Patterns
Understanding the hydrogen-bonding patterns in enaminones, including pyrrolidin-2-ylidene derivatives, offers insights into molecular packing and stability. These patterns are crucial for designing molecules with desired properties and functions (Balderson et al., 2007).
Isomorphism and Disorder in Molecular Structures
Studies on isomorphous methyl- and chloro-substituted heterocyclic analogues, including those related to the query chemical, reveal the complexity of molecular structures and the impact of disorder. This research is significant for understanding molecular isomorphism in drug design and material science (Swamy et al., 2013).
Stereospecific Synthesis
Research on stereospecific synthesis of pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones showcases the versatility of pyrrolidine derivatives in organic synthesis. This method provides a pathway to enantiomerically pure pyrrolidines, useful in pharmaceutical synthesis (Oliveira Udry et al., 2014).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-26-15-4-2-3-13(9-15)10-18(25)24-8-6-16(12-24)27-17-11-14(5-7-23-17)19(20,21)22/h2-5,7,9,11,16H,6,8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYODMKWFLDAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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